molecular formula C24H26N2O5 B12432149 3-Hydroxy Carvedilol-d5

3-Hydroxy Carvedilol-d5

Cat. No.: B12432149
M. Wt: 427.5 g/mol
InChI Key: RWDSIYCVHJZURY-SUTULTBBSA-N
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Description

3-Hydroxy Carvedilol-d5 is a deuterated form of 3-Hydroxy Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .

Preparation Methods

The synthesis of 3-Hydroxy Carvedilol-d5 involves several steps:

Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

3-Hydroxy Carvedilol-d5 undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Hydroxy Carvedilol-d5 is similar to that of Carvedilol. It acts as a beta-adrenergic antagonist, inhibiting the action of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure . Additionally, it has antioxidant properties that protect against oxidative stress .

Comparison with Similar Compounds

3-Hydroxy Carvedilol-d5 is unique due to its deuterated nature, which provides greater stability and allows for more precise analytical measurements. Similar compounds include:

These compounds share similar structures and pharmacological effects but differ in their metabolic pathways and specific interactions within the body.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

427.5 g/mol

IUPAC Name

4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol

InChI

InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D

InChI Key

RWDSIYCVHJZURY-SUTULTBBSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC2=C1C3=CC=CC=C3N2)O)O)NCCOC4=CC=CC=C4OC

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O

Origin of Product

United States

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